3-Chloropicolinimidamide hydrochloride

Description

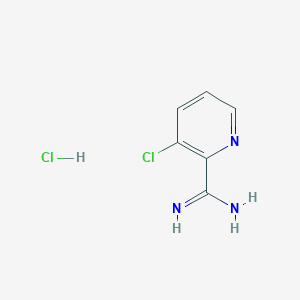

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCTVSVXORSCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591832 | |

| Record name | 3-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-43-0 | |

| Record name | 3-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropicolinimidamide Hydrochloride

Established Reaction Pathways to 3-Chloropicolinimidamide

The formation of the 3-chloropicolinimidamide structure primarily relies on the chemical modification of a pre-existing pyridine (B92270) ring, specifically starting from a nitrile precursor.

Amidation of 3-Chloropicolinonitrile Precursors

A primary and well-established route to synthesize 3-chloropicolinimidamide is through the amidation of 3-chloropicolinonitrile. This transformation is classically achieved via the Pinner reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org This intermediate is then treated with ammonia (B1221849) to yield the desired amidine. nrochemistry.com

The general mechanism proceeds in two main stages:

Formation of the Imino Ester Hydrochloride: 3-Chloropicolinonitrile is treated with an anhydrous alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas. nrochemistry.comd-nb.info The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of an ethyl 3-chloropicolinimidate hydrochloride salt. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the nitrile or the imidate ester intermediate to a carboxylic acid or amide. nrochemistry.com Low temperatures are often employed to prevent the thermodynamically unstable imidium chloride salt from decomposing. wikipedia.org

Ammonolysis of the Imino Ester: The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. The addition of ammonia (usually as a gas or in an alcoholic solution) to the imino ester leads to a nucleophilic substitution at the imino ester carbon, displacing the ethoxy group and forming the 3-chloropicolinimidamide. nrochemistry.com The reaction with ammonia or an amine is a common and effective method for converting Pinner salts to amidines. wikipedia.org

A typical experimental procedure would involve bubbling dry HCl gas through a solution of 3-chloropicolinonitrile in anhydrous ethanol at a controlled temperature (e.g., 0-5 °C). nrochemistry.com After the formation of the Pinner salt is complete, ammonia gas is introduced into the reaction mixture to produce 3-chloropicolinimidamide. nrochemistry.com

Table 1: Key Reactions in the Amidation of 3-Chloropicolinonitrile

| Step | Reactants | Reagents | Intermediate/Product | Key Considerations |

| 1 | 3-Chloropicolinonitrile, Ethanol | Anhydrous HCl | Ethyl 3-chloropicolinimidate hydrochloride | Anhydrous conditions, low temperature |

| 2 | Ethyl 3-chloropicolinimidate hydrochloride | Ammonia | 3-Chloropicolinimidamide | Completion of ammonolysis |

Nucleophilic Introduction of the Imidamide Group

The synthesis of 3-chloropicolinimidamide can also be viewed from the perspective of a direct nucleophilic attack on the nitrile group of 3-chloropicolinonitrile. While the Pinner reaction described above is a classic example, other methods for the direct conversion of nitriles to amidines exist. These methods often involve the use of metal amides or other potent nucleophilic nitrogen sources.

The reaction of nitriles with ammonia or amines can be catalyzed by Lewis acids, which enhance the electrophilicity of the nitrile carbon. d-nb.info For instance, Lewis acids like trimethylsilyl (B98337) triflate have been shown to promote Pinner-type reactions. d-nb.info

Alternatively, the direct addition of ammonia derivatives to the nitrile can be considered. The mechanism involves the nucleophilic addition of the nitrogen-containing reagent to the carbon-nitrogen triple bond of the nitrile. libretexts.org This forms a transient intermediate that, upon rearrangement and proton transfer, yields the amidine.

While specific literature for the direct nucleophilic introduction of the imidamide group to 3-chloropicolinonitrile outside of the Pinner reaction context is scarce, the general reactivity of nitriles towards strong nitrogen nucleophiles suggests this as a viable, albeit less common, pathway.

Strategic Coupling Reactions in Picolinimidamide (B1582038) Formation

The direct formation of the picolinimidamide skeleton through strategic coupling reactions is a less conventional approach. Typically, coupling reactions are employed to form carbon-carbon or carbon-heteroatom bonds on a pre-existing heterocyclic core. For instance, palladium-catalyzed cross-coupling reactions are widely used for the cyanation of aryl halides, which could be a method to synthesize the 3-chloropicolinonitrile precursor itself. nih.gov

While there is extensive literature on the use of coupling reactions for the synthesis of substituted pyridines, specific examples detailing the direct coupling of a precursor with a reagent to form the imidamide group on the pyridine ring are not readily found. More commonly, the imidamide functionality is installed from a nitrile or a carboxylic acid derivative as described in the previous sections. Research into rhodium-catalyzed reactions has shown the synthesis of quinolines and imines under mild conditions, which could potentially be adapted for picolinimidamide synthesis, although this remains a speculative approach without direct evidence. rsc.orgdntb.gov.ua

Salt Formation and Stabilization Studies for 3-Chloropicolinimidamide Hydrochloride

Once the 3-chloropicolinimidamide free base is synthesized, it is converted to its hydrochloride salt. Salt formation is a common strategy in medicinal chemistry and chemical synthesis to improve the stability, solubility, and handling properties of a compound. The hydrochloride salt of an organic base is typically prepared by treating a solution of the base with hydrogen chloride. patsnap.com

The process generally involves dissolving the 3-chloropicolinimidamide free base in a suitable organic solvent, such as diethyl ether or dichloromethane. Anhydrous hydrogen chloride, either as a gas or as a solution in an anhydrous solvent (e.g., HCl in diethyl ether), is then added to the solution of the free base. The addition of HCl leads to the protonation of one of the basic nitrogen atoms of the imidamide group, resulting in the precipitation of the hydrochloride salt. The solid salt can then be isolated by filtration and washed with a suitable solvent to remove any unreacted starting materials or impurities.

The stability of the resulting salt is crucial. The crystalline nature of the hydrochloride salt often imparts greater stability compared to the amorphous free base. Characterization of the salt form, for instance, by X-ray powder diffraction, can confirm its crystalline structure and provide information on its physical properties.

Advanced Synthetic Approaches and Innovations

Development of Stereoselective Synthetic Routes

The development of stereoselective synthetic routes is a key area of modern organic chemistry, particularly for the synthesis of chiral molecules. However, this compound is an achiral molecule as it does not possess any stereogenic centers and cannot exist as enantiomers or diastereomers. Therefore, the development of stereoselective synthetic routes is not applicable to the synthesis of this specific compound.

Should a chiral center be introduced into the molecule, for example, by the addition of a chiral substituent, then stereoselective synthesis would become a relevant consideration. In such hypothetical cases, asymmetric catalysis using chiral ligands or chiral reagents could be employed to control the stereochemical outcome of the reaction. rsc.orgyoutube.comnih.govmdpi.com However, for the parent compound, this compound, these advanced synthetic approaches are not relevant.

Integration of Green Chemistry Principles in 3-Chloropicolinimidamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green chemistry applications for the synthesis of this compound are not extensively documented in publicly available literature, general principles can be applied to its hypothetical synthesis, which is believed to proceed via the Pinner reaction of 3-chloro-2-cyanopyridine (B15407).

Key areas for integrating green chemistry include:

Solvent Selection: The Pinner reaction traditionally uses anhydrous solvents like chloroform (B151607) or excess alcohol. organic-chemistry.org Green chemistry encourages the use of safer, more environmentally benign solvents. Exploring alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are considered greener ethereal solvents, could be a viable strategy. rsc.org The use of aqueous media, where feasible, would be a significant advancement. rsc.org

Catalysis: While the Pinner reaction is typically acid-catalyzed, investigating reusable solid acid catalysts could minimize waste and simplify purification.

Waste Reduction: The primary byproduct of the Pinner reaction is an ammonium (B1175870) salt. Developing methods for the recovery and reuse of this salt would improve the atom economy of the process. Additionally, minimizing the use of excess reagents through careful process control contributes to waste reduction.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis could potentially shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov

Application of Flow Chemistry Techniques for Scalable Production

Flow chemistry, the continuous processing of chemical reactions in a tube or pipe reactor, offers significant advantages for the scalable and safe production of chemical intermediates. mdpi.com The application of flow chemistry to the synthesis of this compound, particularly for the hazardous Pinner reaction, presents several potential benefits.

The Pinner reaction often involves the use of anhydrous hydrogen chloride gas, which is hazardous to handle on a large scale in batch reactors. Flow reactors, due to their small reaction volumes and high surface-area-to-volume ratios, allow for better control over reaction parameters such as temperature and pressure, significantly enhancing safety. ewadirect.com This improved control can also lead to higher yields and purities by minimizing the formation of byproducts.

A hypothetical flow process for the synthesis of this compound could involve:

A continuous stream of a solution of 3-chloro-2-cyanopyridine in an appropriate solvent.

The introduction of a stream of anhydrous hydrogen chloride gas and an alcohol into a microreactor or a packed-bed reactor.

The subsequent online reaction of the intermediate imidate with a stream of ammonia.

Continuous work-up and purification steps integrated into the flow system.

This approach would enable a more automated and efficient manufacturing process with a smaller footprint compared to traditional batch production. soci.org

Challenges in the Synthesis of this compound and Process Optimization

The synthesis of this compound is not without its challenges, primarily stemming from the reactivity of the starting materials and intermediates.

Key Challenges:

Pinner Reaction Control: The Pinner reaction requires strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate imidate to form an ester, reducing the yield of the desired amidine. wikipedia.org The reaction temperature must also be carefully controlled to prevent the decomposition of the Pinner salt. wikipedia.org

Reactivity of the Pyridine Ring: The presence of a chlorine atom on the pyridine ring can influence its reactivity. While the chloro-group is relatively stable, harsh reaction conditions could potentially lead to side reactions.

Handling of Hazardous Reagents: The use of anhydrous hydrogen chloride gas necessitates specialized equipment and handling procedures to ensure safety.

Process Optimization Strategies:

To address these challenges, several optimization strategies can be employed:

Rigorous Moisture Control: Implementing stringent drying procedures for solvents and reagents is crucial for the success of the Pinner reaction.

Temperature Optimization: A thorough study of the reaction temperature profile is necessary to find the optimal balance between reaction rate and prevention of byproduct formation.

Catalyst Screening: Investigating different Lewis acids as promoters for the Pinner reaction might offer milder reaction conditions and improved selectivity. nih.gov

Flow Chemistry Implementation: As discussed previously, transitioning to a continuous flow process can mitigate many of the safety and control issues associated with the batch synthesis.

Analysis of Patent Literature Pertaining to this compound Synthesis

A comprehensive search of patent databases reveals a lack of patents specifically claiming the synthesis of this compound. However, the patent literature for related compounds, such as other substituted pyridyl amidines and processes for the synthesis of cyanopyridines, provides valuable insights into potential synthetic routes and key intermediates.

Patents for the preparation of 2-cyanopyridine (B140075) derivatives often describe the cyanation of corresponding halopyridines. For instance, processes for the preparation of 2-cyano-3-chloro-5-trifluoromethylpyridine from 2-bromo-3-chloro-5-trifluoromethylpyridine using cuprous cyanide have been patented. google.com Other patents describe the synthesis of 2-cyanopyridines from pyridine N-oxides. google.com These documents highlight the importance of cyanopyridines as precursors for various functionalized pyridine derivatives.

While no patents directly protect the synthesis of this compound, the existing patent landscape for related structures suggests that a process starting from 3-chloro-2-cyanopyridine would be a logical and likely non-infringing route, provided the specific conditions and reagents used are novel and non-obvious.

Mechanistic Organic Chemistry and Reactivity of 3 Chloropicolinimidamide Hydrochloride

Nucleophilic Addition Reactions Involving the Imidamide Moiety

The imidamide functional group, with its carbon-nitrogen double bond, is susceptible to nucleophilic addition reactions. masterorganicchemistry.com This reactivity is analogous to that of carbonyl compounds, where the carbon atom of the C=N bond is electrophilic. masterorganicchemistry.com Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.com Stronger nucleophiles, such as organometallic reagents, tend to result in irreversible additions, while weaker nucleophiles may lead to reversible processes. masterorganicchemistry.com

Electrophilic Substitution Reactions on the Chlorinated Pyridine (B92270) Ring

The pyridine ring in 3-Chloropicolinimidamide hydrochloride is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced by the presence of the chloro and imidamide substituents. Electrophilic attack, when it does occur under harsh conditions, is directed to specific positions on the ring. quora.comquora.com The electron density in the pyridine ring is lowest at the 2, 4, and 6 positions, making the 3 and 5 positions the most likely sites for electrophilic substitution. uoanbar.edu.iqquora.comquora.com However, the existing chloro group at the 3-position sterically and electronically disfavors further substitution at adjacent carbons. Therefore, electrophilic attack would most likely occur at the 5-position. It is important to note that under acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack. uoanbar.edu.iq

Detailed Mechanistic Studies of Amidination Reactions in Pyridine Systems

The formation of picolinimidamides, including the 3-chloro derivative, often involves the reaction of a nitrile with an amine or the reaction of an amide acetal (B89532) with an aniline (B41778) in a pyridine solvent. psu.edu Mechanistic studies of amidination reactions in pyridine have shown that the reaction often proceeds through a second-order kinetic process. psu.edu The rate of reaction is influenced by the electronic properties of the substituents on the aniline and the nature of the amide acetal. psu.edu Hammett plots indicate that the reaction can proceed through different mechanisms depending on the reaction conditions and the basicity of the amine. psu.edu In some cases, pyridine can act as a catalyst or a reactant, forming a transient intermediate that facilitates the amidination process. psu.edu

Transition Metal-Catalyzed Transformations

The presence of both a halogenated pyridine ring and an imidamide moiety makes this compound a versatile substrate for a variety of transition metal-catalyzed reactions.

Picolinamide (B142947) and related structures, such as picolinimidamides, can serve as effective ligands in nickel-catalyzed cross-coupling reactions. researchgate.netnih.govscispace.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. udel.edu For instance, nickel catalysts, often in the form of a Ni(II) precatalyst, can facilitate the reductive cross-coupling of aryl halides with other organic electrophiles. researchgate.netnih.govscispace.com The picolinamide moiety can act as a bidentate or pincer ligand, stabilizing the nickel center and promoting the catalytic cycle, which may involve Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates. chemrxiv.org These reactions often exhibit broad functional group tolerance. researchgate.netnih.govscispace.comresearchgate.net

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Ni(II) precatalyst with NN2 pincer ligand | (Hetero)aryl bromides, Cyclopropyl bromide | Arylcyclopropanes | researchgate.netnih.govscispace.com |

| Nickel catalyst | Amino acid-derived pyridinium (B92312) salts, Aryl boronic acids | α-Aryl esters | udel.edu |

Ruthenium complexes are known to catalyze a wide range of transformations, including those involving amides and imines. core.ac.uknih.gov While specific studies on this compound are not prevalent, the reactivity of the iminamide functional group can be inferred from related systems. Ruthenium catalysts can facilitate hydroamination reactions, where an N-H bond is added across a double or triple bond. nih.gov These reactions can proceed through various mechanistic pathways, sometimes involving oxidative amination followed by reduction of an imine intermediate. nih.gov The choice of ligand on the ruthenium center is crucial in determining the catalytic activity and selectivity. nih.gov Furthermore, ruthenium catalysts can be employed in amide bond formation and other coupling reactions. core.ac.uk

Table 2: Ruthenium-Catalyzed Reactions

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Hydroamination | Cationic Ruthenium complexes | Unactivated terminal alkenes, 2-aminopyridine | Markovnikov selectivity, proceeds via oxidative amination and imine reduction | nih.gov |

| Amide Bond Formation | Ruthenium-based catalysts | Nitriles, Alcohols, Aldehydes | Atom-economical approaches | core.ac.uk |

Zinc amidinates, which can be formed from the reaction of an imidamide with a zinc alkyl, are effective catalysts for various organic transformations. rsc.orgrsc.orgscispace.com These zinc complexes can catalyze the cyclization of carbodiimides and alkynes to form iminopyridines. rsc.orgrsc.orgscispace.com Density Functional Theory (DFT) studies and stoichiometric reactions have suggested a mechanism where the zinc amidinate is a key intermediate in the catalytic cycle. rsc.orgrsc.orgscispace.com Additionally, zinc catalysts have been utilized in intramolecular hydroamination and hydroalkoxylation reactions of alkynyl derivatives. nih.govacs.org These processes are often highly selective and proceed under mild conditions. nih.govacs.org

Table 3: Zinc Amidinate-Catalyzed Reactions

| Reaction Type | Catalyst Precursor | Substrates | Product | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| Cyclization | ZnEt2 | Carbodiimides, Terminal alkynes | Iminopyridines | Formation of a zinc amidinato complex is crucial | rsc.orgrsc.orgscispace.com |

| Hydroalkoxylation/Hydrocarboxylation | Zinc acetamide/thioacetamidate scorpionate compounds | Alkynyl alcohols/acids | Enol ethers/Unsaturated lactones | First-order in catalyst, zero-order in substrate | nih.govacs.org |

Palladium-Catalyzed C-H Functionalization Strategies

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a direct route to complex molecules from simpler precursors. In the context of this compound, the pyridine ring and the imidamide functionality present multiple sites for palladium-catalyzed C-H functionalization.

The pyridine ring of this compound possesses C-H bonds at the C-4, C-5, and C-6 positions, which are potential targets for direct functionalization. The directing group ability of the imidamide moiety can influence the regioselectivity of these reactions. Palladium catalysts, in conjunction with appropriate ligands and oxidants, can facilitate the coupling of these C-H bonds with a variety of partners, including aryl, alkyl, and vinyl groups.

Research into the C-H functionalization of related indole (B1671886) systems has demonstrated the utility of palladium catalysis for dual C-H functionalization, suggesting that similar strategies could be applied to this compound to introduce diverse functionalities. nih.gov For instance, the use of fluorinated imidoyl chlorides as synthons in directed C-H functionalization reactions has been reported to yield complex heterocyclic structures. nih.gov

A general approach for such a transformation might involve a palladium(II) catalyst, which coordinates to the nitrogen atom of the pyridine ring, bringing the metal center in proximity to the ortho C-H bond (C-4). Subsequent C-H activation via a concerted metalation-deprotonation (CMD) pathway would form a palladacycle intermediate. This intermediate could then undergo reductive elimination with a suitable coupling partner to afford the functionalized product and regenerate the active palladium catalyst.

| Reaction Component | Example | Role in C-H Functionalization |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PhCN)₂Cl₂ | Source of the active palladium catalyst. |

| Ligand | rac-BINAP, P(o-tol)₃ | Stabilizes the palladium center and influences reactivity and selectivity. |

| Oxidant/Chloride Source | CuCl₂·2H₂O, Ag₂O | Facilitates the C-H activation step and regeneration of the catalyst. |

| Coupling Partner | Arylboronic acids, alkenes, alkynes | Introduces new functional groups onto the pyridine ring. |

| Solvent | Dioxane, Toluene, DCE | Provides the reaction medium. |

This table presents typical components used in palladium-catalyzed C-H functionalization reactions, which could be adapted for this compound.

The presence of the chlorine atom at the C-3 position adds another layer of complexity and opportunity. While C-H functionalization is the primary goal, competitive C-Cl activation (cross-coupling) is also a possible reaction pathway, the outcome of which would be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and additives.

Oxidation and Derivatization Pathways for Picolinimidamide (B1582038) Derivatives

The picolinimidamide moiety in this compound offers several avenues for oxidation and derivatization, allowing for the synthesis of a diverse range of new compounds. The imidamide functional group, with its combination of amine and imine characteristics, is particularly susceptible to chemical modification.

Oxidation:

The nitrogen atoms of the imidamide can be oxidized under controlled conditions. For instance, treatment with a mild oxidizing agent like a peroxy acid (e.g., m-CPBA) could potentially lead to the formation of an N-oxide at the pyridine nitrogen or oxidation of the amidine nitrogens. The specific outcome would depend on the relative nucleophilicity of the nitrogen atoms and steric hindrance.

Derivatization:

Derivatization of the imidamide functional group is a versatile strategy for modifying the properties and reactivity of the molecule. The primary and secondary amine functionalities within the imidamide can undergo a variety of reactions.

Acylation: The amine groups can be acylated using acid chlorides or anhydrides in the presence of a base. This would introduce acyl groups, potentially altering the electronic properties and steric environment of the molecule.

Alkylation: Alkylation of the nitrogen atoms can be achieved using alkyl halides. The regioselectivity of alkylation would be influenced by the basicity and accessibility of the different nitrogen atoms.

Condensation: The primary amine of the imidamide can participate in condensation reactions with aldehydes or ketones to form Schiff bases, further extending the molecular framework.

The derivatization of amine-containing compounds is a well-established field, with numerous reagents and procedures available. psu.edu For example, perfluoroacylimidazoles are known to react with primary and secondary amines to introduce fluorinated acyl groups. psu.edu

| Derivatization Reaction | Reagent | Functional Group Targeted | Potential Product |

| Acylation | Acetyl chloride, Benzoyl chloride | Amine groups of the imidamide | N-acylated picolinimidamide |

| Alkylation | Methyl iodide, Benzyl bromide | Amine groups of the imidamide | N-alkylated picolinimidamide |

| Sulfonylation | Tosyl chloride | Amine groups of the imidamide | N-sulfonylated picolinimidamide |

| Condensation | Benzaldehyde, Acetone | Primary amine of the imidamide | Schiff base derivative |

This table outlines potential derivatization reactions for the imidamide moiety of this compound.

Intramolecular Rearrangements and Cyclization Mechanisms in Related Systems

While specific studies on intramolecular rearrangements and cyclizations of this compound are not prevalent, the reactivity of related nitrogen-containing heterocyclic systems provides valuable insights into potential mechanistic pathways. The inherent functionality of the molecule, featuring a nucleophilic imidamide and an electrophilic carbon-chlorine bond on a pyridine ring, sets the stage for potential intramolecular cyclization reactions.

One plausible pathway could involve the intramolecular nucleophilic attack of one of the imidamide nitrogen atoms on the carbon atom bearing the chlorine. This type of reaction, often facilitated by a base to deprotonate the imidamide and enhance its nucleophilicity, would lead to the formation of a fused heterocyclic system. The feasibility of such a reaction would depend on the ring strain of the resulting bicyclic structure.

Studies on related pyridinium 1,4-zwitterions have shown their participation in various cyclization reactions, such as (3+2) and (5+2) cycloadditions, to form complex heterocyclic scaffolds. mdpi.com These reactions often proceed through zwitterionic intermediates and can be influenced by the nature of the reaction partner and the conditions employed. For instance, the reaction of pyridinium 1,4-zwitterions with alkanesulfonyl chlorides can lead to the formation of new sulfur-containing heterocycles through a domino Michael/retro-Michael reaction sequence. mdpi.com

Computational studies on the cyclization of related systems, such as the synthesis of pyrrolidinedione derivatives, have highlighted the energetic barriers associated with different steps of the reaction, including Michael addition, atom migration, and the final cyclization. rsc.org Such computational approaches could be invaluable in predicting the most likely rearrangement and cyclization pathways for this compound.

| Reaction Type | Key Intermediates | Potential Product Class | Driving Force |

| Intramolecular Nucleophilic Substitution | Deprotonated imidamide | Fused bicyclic heterocycle | Formation of a stable ring system |

| (3+2) Cycloaddition (hypothetical) | Zwitterionic intermediate | Fused triazole or related 5-membered ring | Aromatic stabilization of the product |

| (4+2) Cycloaddition (hypothetical) | Diene/Dienophile system | Fused 6-membered ring | Formation of a new aromatic or heteroaromatic ring |

This table explores hypothetical intramolecular rearrangement and cyclization pathways for this compound based on mechanisms observed in related systems.

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is an area ripe for investigation, with the potential to unlock novel reactivity and synthetic applications. The presence of the chloropyridine and imidamide moieties suggests that the molecule could be susceptible to both photochemical and electrochemical transformations.

Photochemical Reactivity:

The pyridine ring is a known chromophore that can absorb UV light, leading to electronic excitation. In the excited state, the C-Cl bond could become more susceptible to homolytic cleavage, generating a pyridyl radical and a chlorine radical. This process could initiate radical-mediated reactions, such as hydrogen atom abstraction from the solvent or addition to unsaturated bonds. The presence of the imidamide group could also influence the photochemical behavior, potentially participating in photoinduced electron transfer processes.

Electrochemical Reactivity:

The electrochemical properties of this compound can be probed using techniques like cyclic voltammetry. The molecule possesses both oxidizable (imidamide nitrogens) and reducible (chloropyridine) sites.

Reduction: The C-Cl bond is expected to be the primary site of reduction. Electrochemical reduction could proceed via a two-electron process, leading to the cleavage of the C-Cl bond and the formation of a pyridyl anion, which would be subsequently protonated by the solvent or electrolyte. This offers a controlled method for dehalogenation.

Oxidation: The nitrogen atoms of the imidamide group are potential sites for oxidation. The oxidation potential would provide information about the electron-donating ability of this functional group. Controlled-potential electrolysis could be used to generate the corresponding radical cation, which could then undergo further reactions, such as dimerization or reaction with nucleophiles present in the medium.

The study of the photochemical and electrochemical reactivity of this compound could lead to the development of green and efficient synthetic methods for its modification and for the synthesis of novel derivatives.

| Technique | Potential Transformation | Reactive Intermediate | Potential Application |

| Photolysis (UV irradiation) | Homolytic C-Cl bond cleavage | Pyridyl radical, Chlorine radical | Radical-mediated C-H functionalization, polymerization initiation |

| Cyclic Voltammetry | Reversible/irreversible reduction/oxidation | Pyridyl anion, Imidamide radical cation | Determination of redox potentials, mechanistic studies |

| Controlled-Potential Electrolysis | Selective reduction or oxidation | Anionic or cationic species | Green synthesis of dehalogenated or oxidized derivatives |

This table summarizes the potential photochemical and electrochemical reactivity of this compound and the techniques used for their investigation.

Advanced Characterization and Spectroscopic Analysis of 3 Chloropicolinimidamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chloropicolinimidamide hydrochloride, a combination of proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multi-dimensional techniques, provides a complete picture of its molecular framework.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the imidamide group will exhibit characteristic chemical shifts and coupling patterns.

The formation of the hydrochloride salt leads to the protonation of the pyridine nitrogen, resulting in a general downfield shift for all ring protons due to the increased positive charge on the nitrogen atom and the consequent deshielding effect on the ring carbons and their attached protons. pw.edu.pl

Based on data for similar chloropyridine structures, the proton chemical shifts can be predicted. chemicalbook.comchemicalbook.com The proton ortho to the nitrogen (H-6) is expected to be the most deshielded, appearing at the lowest field. The relative positions of the other protons (H-4 and H-5) are influenced by the electronic effects of the chloro and imidamide substituents. The protons of the -NH2 group in the imidamide moiety would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 (Pyridine) | 8.4 - 8.6 | Doublet | ~5 Hz |

| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of doublets | ~8 Hz, ~2 Hz |

| H-5 (Pyridine) | 7.4 - 7.6 | Doublet of doublets | ~8 Hz, ~5 Hz |

| -NH₂ (Imidamide) | 7.0 - 9.0 | Broad Singlet | - |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides insights into the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring of this compound are influenced by the electronegativity of the nitrogen atom, the chloro substituent, and the imidamide group.

The carbon atom attached to the chlorine (C-3) will experience a significant downfield shift. The carbon of the imidamide group (C=N) will also have a characteristic chemical shift in the range of 150-160 ppm. The other pyridine carbons (C-2, C-4, C-5, C-6) will have shifts determined by their position relative to the substituents and the ring nitrogen. acs.orgacs.orgresearchgate.netmdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Imidamide) | 150 - 160 |

| C-2 (Pyridine) | 148 - 152 |

| C-6 (Pyridine) | 145 - 149 |

| C-4 (Pyridine) | 138 - 142 |

| C-3 (Pyridine) | 130 - 135 |

| C-5 (Pyridine) | 122 - 126 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons on the pyridine ring.

HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of the chloro and imidamide substituents on the pyridine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M+H]⁺ would confirm the molecular weight of the free base. The fragmentation of pyridine derivatives is often characterized by the loss of small neutral molecules. acs.orgrsc.orgcdnsciencepub.comresearchgate.net Common fragmentation pathways for this compound would likely involve the loss of HCN, Cl, or NH₃. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 192/194 | [M+H]⁺ (Molecular ion) |

| 165/167 | [M - NH₃]⁺ |

| 156 | [M - Cl]⁺ |

| 129 | [M - Cl - HCN]⁺ |

Note: These are predicted values based on general fragmentation patterns of similar compounds. The relative intensities of the peaks would depend on the specific ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the cation and the chloride anion, as well as their arrangement in the crystal lattice. nih.gov Key features would include the planarity of the pyridine ring and the conformation of the imidamide group.

The study of the crystal structure of this compound falls under the broader field of crystal engineering, which focuses on understanding and controlling intermolecular interactions to design new crystalline materials with desired properties.

In the solid state, the hydrochloride salt will exhibit a network of hydrogen bonds. The protonated pyridine nitrogen and the NH protons of the imidamide group are strong hydrogen bond donors, while the chloride anion is an excellent hydrogen bond acceptor. researchgate.netacs.orgacs.org These interactions play a crucial role in the stability and packing of the crystal lattice.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The structural integrity and crystalline packing of this compound are significantly influenced by a network of hydrogen bonds. As a hydrochloride salt, the protonated imidamide moiety and the pyridine nitrogen are key players in forming these interactions, along with the chloride counter-ion. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as picolinamide (B142947) and its derivatives, provides a strong basis for predicting its hydrogen bonding patterns. scirp.orgnih.govnih.gov

Intermolecular Hydrogen Bonding: It is anticipated that the protonated imidamide group (C(=NH₂⁺)NH₂) will act as a primary hydrogen bond donor. Strong N-H···Cl⁻ interactions are expected, where the chloride anion serves as a hydrogen bond acceptor. nih.govrsc.org Such interactions are characteristic of hydrochloride salts of nitrogen-containing heterocycles. nih.gov Furthermore, the pyridine ring nitrogen can act as a hydrogen bond acceptor in interactions with protonated species, although its basicity is reduced by the electron-withdrawing chloro substituent. In the solid state, these interactions are likely to form an extended three-dimensional network, contributing to the stability of the crystal lattice. scirp.org Studies on related picolinamide structures have shown the prevalence of amide-amide synthons, forming corrugated sheets or chains. scirp.org

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the imidamide N-H and the pyridine nitrogen or the chlorine atom. However, the geometry of the molecule, with the chloro group at the 3-position, may not be optimal for a stable intramolecular hydrogen bond to the imidamide group. Computational and spectroscopic studies on similar systems, like fluoropyridine-HCl complexes, indicate that the position of the halogen substituent significantly impacts hydrogen bond strength. rsc.org

The following table outlines the probable hydrogen bonding interactions based on analysis of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intermolecular | Imidamide N-H | Chloride (Cl⁻) | 2.9 - 3.3 | Primary interaction in the crystal lattice of hydrochloride salts. nih.gov |

| Intermolecular | Imidamide N-H | Pyridine N | 2.8 - 3.1 | Contributes to the formation of supramolecular assemblies. scirp.orgresearchgate.net |

| Intermolecular | Imidamide N-H | Imidamide N | 2.9 - 3.2 | Can lead to dimer or chain formation. scirp.org |

This data is inferred from crystallographic studies of structurally related picolinamide and chloropyridine hydrochloride compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. youtube.comfiveable.meyoutube.com For this compound, the spectra would be characterized by vibrations of the chloropyridine ring and the picolinimidamide (B1582038) side chain.

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations. youtube.com Key expected absorption bands for this compound would include:

N-H stretching: Broad bands in the region of 3400-3100 cm⁻¹ due to the symmetric and asymmetric stretching of the N-H bonds in the protonated imidamide group.

C=N stretching: A strong absorption band typically observed between 1680-1620 cm⁻¹ for the C=N bond of the imidamide.

Pyridine ring vibrations: A series of sharp bands between 1600-1400 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the pyridine ring.

C-Cl stretching: A band in the region of 800-600 cm⁻¹, characteristic of the carbon-chlorine bond on an aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. youtube.comscirp.org Expected Raman shifts for this compound would include:

Pyridine ring breathing mode: A strong, sharp peak around 1000 cm⁻¹, which is a characteristic feature of the pyridine ring.

Symmetric C-Cl stretching: A distinct signal that can confirm the presence of the chloro substituent.

Imidamide group vibrations: While N-H stretching is typically weak in Raman, other vibrations of this group can be observed.

The table below summarizes the anticipated key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Imidamide N-H | Stretching | 3400-3100 (Broad) | Weak |

| Imidamide C=N | Stretching | 1680-1620 (Strong) | Moderate |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 (Series of bands) | Strong |

| Pyridine Ring | Ring Breathing | Weak | ~1000 (Strong) |

| C-Cl | Stretching | 800-600 | Moderate to Strong |

These values are based on typical frequency ranges for the specified functional groups and data from related pyridine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the chloropyridine chromophore.

The electronic spectrum of pyridine and its derivatives typically exhibits multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.netnist.govrsc.org The presence of the chlorine atom, an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. In the case of 2-chloropyridine (B119429), absorption bands are observed in the UV region. nist.gov It is expected that this compound will display similar absorption characteristics. The protonation of the imidamide group is unlikely to significantly alter the main absorption bands of the aromatic ring system.

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε) | Associated Chromophore |

| π → π | 200 - 220 | High | Pyridine Ring |

| π → π | 250 - 280 | Moderate to High | Pyridine Ring |

| n → π* | > 280 | Low | Pyridine N lone pair |

This data is extrapolated from UV-Vis spectra of 2-chloropyridine and other substituted pyridine derivatives. researchgate.netnist.govresearchgate.net

Chromatographic Methods for Purity Assessment and Separation of Analogs

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other related analogs. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable methods for its analysis. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly suitable method for the analysis of polar, ionizable compounds like this compound. helixchrom.comresearchgate.netnih.gov

Stationary Phase: A C18 or C8 column would provide good retention and separation based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the buffer would be crucial for controlling the ionization state of the molecule and achieving optimal peak shape.

Detection: UV detection at one of the absorption maxima (e.g., around 260 nm) would be appropriate. Mass spectrometry (LC-MS) could also be coupled for definitive identification and purity assessment. nih.gov

Gas Chromatography (GC): GC could be a viable option, potentially after derivatization to increase volatility and thermal stability, although direct analysis of the hydrochloride salt is challenging. cdc.govchromatographyonline.comosha.govepa.govphenomenex.com

Column: A capillary column with a polar stationary phase would be necessary to handle the polar nature of the analyte.

Injection: Split/splitless injection would be used.

Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would offer good sensitivity. GC-MS would provide structural information for peak identification.

The following table provides a hypothetical set of HPLC conditions for the purity assessment of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

These conditions are representative for the analysis of polar aromatic amines and are based on established methods for similar compounds. helixchrom.comresearchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 3 Chloropicolinimidamide Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 3-Chloropicolinimidamide hydrochloride, methods such as ab initio (like MP2) and Density Functional Theory (DFT) can be employed to elucidate its electronic structure. core.ac.ukacs.org These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

The presence of a chlorine atom on the pyridine (B92270) ring is expected to significantly influence the electronic properties. rsc.org An analysis of the electronic structure would likely reveal a degree of electron withdrawal from the pyridine ring due to the electronegativity of the chlorine atom and the nitrogen heteroatom. rsc.orgnih.gov This, in turn, affects the electron density on the imidamide functional group.

A hypothetical table of calculated electronic properties for this compound, based on trends from similar pyridine derivatives, is presented below.

Table 1: Calculated Electronic Properties of this compound This data is illustrative and based on theoretical calculations for related compounds.

| Property | Calculated Value | Method |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

Density Functional Theory (DFT) for Mechanistic Insights and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and the energetics of chemical transformations. nih.govrsc.org For this compound, DFT calculations can be used to model potential reaction pathways, such as hydrolysis of the imidamide group or nucleophilic substitution at the chlorinated pyridine ring. researchgate.net

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the activation energies and thermodynamics of various potential reactions, helping to predict the most likely chemical transformations the molecule might undergo. For instance, DFT studies on the decomposition of related nitro-aromatic compounds have successfully elucidated the initial steps of their thermal degradation. researchgate.net

In the context of this compound, DFT could be used to compare the feasibility of different reaction mechanisms, for example, in its interaction with biological nucleophiles. The calculated reaction energetics would provide a quantitative measure of the likelihood of these reactions occurring.

Below is an example of a data table that could be generated from DFT calculations on a hypothetical reaction of this compound.

Table 2: Hypothetical Reaction Energetics for the Hydrolysis of 3-Chloropicolinimidamide This data is illustrative and based on theoretical calculations for related compounds.

| Reaction Step | ΔG (kcal/mol) | ΔH (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +14.8 |

| Intermediate | -5.7 | -6.1 |

| Transition State 2 | +10.1 | +9.7 |

| Product Complex | -12.4 | -13.0 |

Conformational Analysis and Tautomerism Studies in Picolinimidamide (B1582038) Systems

The three-dimensional shape of a molecule is intrinsically linked to its function and reactivity. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For picolinamide (B142947) and its derivatives, the rotation around the bond connecting the amide group to the pyridine ring is of particular interest. researchgate.net

Computational studies on picolinamide have shown that an intramolecular hydrogen bond can stabilize certain conformations. researchgate.net In the case of this compound, similar interactions, as well as steric hindrance from the chlorine atom, would influence the preferred conformation.

Tautomerism, the migration of a proton, is another important aspect to consider for the imidamide group. The imidamide functionality can exist in different tautomeric forms, and computational methods can predict the relative stabilities of these tautomers. nih.gov Understanding the predominant tautomeric form is crucial as it will dictate the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Table 3: Relative Energies of Tautomers of 3-Chloropicolinimidamide This data is illustrative and based on theoretical calculations for related compounds.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Tautomer A (Imidamide) | 0.0 | 95.8 |

| Tautomer B (Imino-amine) | 2.5 | 4.2 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a molecule behaves and interacts with its environment over time. youtube.com For this compound, MD simulations in an aqueous solution would reveal how the molecule interacts with water molecules, including the formation and breaking of hydrogen bonds. researchgate.net

These simulations can also be used to study the interactions of the molecule with larger biological macromolecules, such as proteins or nucleic acids. By placing the molecule in the active site of a target protein, for example, MD simulations can predict the stability of the complex and identify the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to binding. youtube.com

The insights from MD simulations are invaluable for understanding how this compound might be recognized by a biological target and can guide the design of derivatives with improved binding affinity.

Table 4: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation This data is illustrative and based on theoretical calculations for related compounds.

| Interaction Type | Number of Contacts | Average Distance (Å) |

| Hydrogen Bonds | 3 | 2.8 |

| Hydrophobic Contacts | 12 | 3.9 |

| Salt Bridges | 1 | 4.2 |

Theoretical Insights into the Acidity and Basicity of Imidamide Functional Groups

The acidity and basicity of a molecule are critical determinants of its behavior in a biological system, affecting its absorption, distribution, metabolism, and excretion. The pKa value, which quantifies the acidity of a compound, can be predicted using theoretical methods. nih.gov For this compound, the primary sites of protonation and deprotonation are the nitrogen atoms of the pyridine ring and the imidamide group.

Theoretical pKa prediction methods often employ quantum mechanical calculations to determine the free energy change of the deprotonation reaction. rsc.org These calculations can provide accurate pKa values, especially when combined with implicit solvent models that account for the effect of the surrounding medium. nih.govnih.gov For this compound, predicting the pKa values of the different nitrogen atoms would be essential for understanding its charge state at physiological pH.

Table 5: Predicted pKa Values for Ionizable Groups in 3-Chloropicolinimidamide This data is illustrative and based on theoretical calculations for related compounds.

| Ionizable Group | Predicted pKa | Method |

| Pyridine Nitrogen | 4.8 | DFT/COSMO |

| Imidamide Group | 9.5 | DFT/COSMO |

Chemoinformatics and Data Mining Approaches in Picolinimidamide Research

Chemoinformatics involves the use of computational tools to analyze and organize chemical data. nih.gov In the context of picolinimidamide research, chemoinformatics can be used to analyze large libraries of related compounds to identify structure-activity relationships (SAR). nih.gov By comparing the chemical structures and biological activities of a series of picolinimidamide derivatives, it is possible to identify the structural features that are important for a particular biological effect.

Data mining techniques can be applied to these datasets to build predictive models that can estimate the activity of new, untested compounds. researchgate.net These models can then be used to virtually screen large compound libraries to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry. nih.govproquest.com In the context of compound discovery, ML models can be trained on existing data to predict the biological activity of novel molecules, including derivatives of this compound. researchgate.net These models can learn complex patterns in the data that are not readily apparent to human researchers.

Applications of 3 Chloropicolinimidamide Hydrochloride in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

3-Chloropicolinimidamide hydrochloride serves as a valuable and versatile intermediate in the field of organic synthesis. Its unique structural features, comprising a chlorinated pyridine (B92270) ring and an imidamide functional group, render it a reactive building block for the construction of more complex molecular architectures. The presence of multiple reaction sites allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of a diverse range of compounds.

Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The amidine moiety can participate in cyclization reactions with appropriate bifunctional reagents to form new ring systems. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine (B1678525) rings. The chlorine atom on the pyridine ring also provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, expanding the diversity of accessible heterocyclic scaffolds. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of related amidines suggests its potential in this area.

Building Block for Pyrimidinone and Pyrimidine Derivatives

The synthesis of pyrimidinone and pyrimidine derivatives can be achieved through the cyclocondensation of amidines with β-dicarbonyl compounds or their synthetic equivalents. rsc.orgyoutube.comyoutube.com In this context, this compound can act as the nitrogen-containing component. The reaction typically proceeds through the initial formation of a vinylogous amide by reaction of the amidine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrimidine ring. The reaction of amidines with active methylene (B1212753) compounds is a well-established method for constructing pyrimidine-containing bisheteroarenes. rsc.org Although direct studies involving this compound in this specific transformation are limited, the fundamental principles of organic synthesis support its utility as a precursor for such heterocyclic systems. nih.gov

Table 1: Potential Reactions for the Synthesis of Pyrimidine Derivatives

| Reactant A | Reactant B | Product Type |

|---|---|---|

| This compound | β-Diketone | 2-(3-Chloropyridin-2-yl)-dihydropyrimidinone |

| This compound | β-Ketoester | 2-(3-Chloropyridin-2-yl)-pyrimidinone |

Functionalization of Pyridine Derivatives for Advanced Materials

The pyridine moiety is a common structural motif in advanced materials due to its electronic properties and ability to coordinate with metal ions. The functionalization of pyridines is a key strategy for tuning the properties of these materials. nih.govresearchgate.netchemrxiv.orglifechemicals.com this compound offers a route to functionalized pyridine derivatives that can be incorporated into polymers or other materials. The chlorine atom can be substituted with various nucleophiles or undergo cross-coupling reactions to introduce new functional groups. nih.gov The imidamide group can also be transformed into other functionalities or used as a point of attachment for polymerization. For example, polyimides containing pyridine rings have been synthesized and shown to exhibit good thermal stability and mechanical properties. nih.gov While direct polymerization of this compound is not reported, its derivatives could serve as monomers for the synthesis of novel pyridine-containing polymers for applications in electronics and materials science.

Catalytic Applications as a Ligand or Precursor in Organic Transformations

The nitrogen atoms in the pyridine ring and the imidamide group of this compound make it a potential ligand for transition metal catalysis. Picolinamide (B142947) derivatives, which are structurally related, have been shown to be effective ligands for copper-catalyzed aryl ether formation. nih.gov The bidentate coordination of the pyridine nitrogen and the amide nitrogen to the metal center is crucial for the catalytic activity. Similarly, this compound could form stable complexes with various transition metals, potentially enabling their use in a range of catalytic transformations, including cross-coupling reactions, oxidations, and reductions. orientjchem.orgnih.govajol.inforsc.org The electronic properties of the ligand, influenced by the chloro substituent, could modulate the reactivity of the metal center. While specific catalytic systems employing this compound are not well-documented, the broader class of picolinamide and related nitrogen-containing ligands shows significant promise in catalysis. nih.govnih.gov

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Metal Center | Potential Role of this compound |

|---|---|---|

| Cross-Coupling Reactions | Palladium, Copper, Nickel | Bidentate Ligand |

| Oxidation Reactions | Ruthenium, Iron | Ligand for Metal Complex |

Advanced Materials Science and Engineering Applications

The development of new materials with tailored properties is a major focus of modern science and engineering. Precursor chemistry plays a vital role in the synthesis of these materials, particularly for thin films and coatings.

Precursor for Thin Film Deposition and Surface Chemistry Studies

Chemical Vapor Deposition (CVD) and related techniques are powerful methods for the fabrication of thin films with controlled thickness and composition. researchgate.nettuwien.ac.atmanchester.ac.ukyoutube.com The choice of precursor is critical to the success of the deposition process. An ideal precursor should have sufficient volatility and decompose cleanly at a specific temperature to yield the desired material. Pyridine-containing precursors are of interest for the deposition of nitrogen-containing thin films, which can have applications in electronics and protective coatings. While there is no specific literature on the use of this compound as a CVD precursor, its structure suggests potential in this area. The compound contains nitrogen and carbon, and its volatility could potentially be tailored for deposition processes. Its decomposition on a heated substrate could lead to the formation of carbon nitride or doped carbon films. However, detailed studies would be required to determine its suitability and the properties of the resulting films. mdpi.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidinone |

| Pyrimidine |

| Pyridine |

| Polyimide |

| Picolinamide |

Exploration in Optoelectronic and Energy Materials (e.g., OLEDs, Photovoltaics)

The field of optoelectronics relies on materials that can efficiently interact with light, either through emission or absorption. Pyridine-based ligands and their metal complexes are widely investigated for these applications due to their electronic properties and coordination capabilities.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are integral components in the design of emissive materials for OLEDs. They often serve as ligands in phosphorescent iridium(III) complexes, where the electronic properties of the pyridine ring can be finely tuned to achieve desired emission colors and high quantum efficiencies. rsc.org The introduction of substituents, such as the dimethylamino group on the pyridine ring, can raise the energy of the triplet states, leading to blue phosphorescence. rsc.org While direct studies on this compound in OLEDs are not widely reported, the picolinimidamide (B1582038) moiety can be envisioned as a ligand for metal complexes. The nitrogen atoms of the imidamide group, in conjunction with the pyridine nitrogen, could form stable chelates with metal ions like iridium(III) or europium(III). google.comsemanticscholar.org The chloro-substituent at the 3-position of the pyridine ring would likely influence the electronic properties of such a complex, potentially altering the emission wavelength and quantum yield through its inductive effects. Mixed-ligand complexes, for instance with europium, have been shown to enhance OLED luminance, a strategy where picolinimidamide derivatives could find use. researchgate.net

Photovoltaics: In the realm of solar energy, perovskite solar cells have emerged as a highly promising technology. The composition of the perovskite material, which typically has an ABX3 structure, can be modified to optimize its photovoltaic performance. tcichemicals.com Organic cations are often used as the 'A' component, and derivatives of nitrogen-containing heterocycles are of interest. Notably, picolinimidamide hydroiodide is listed as a precursor for organic-inorganic perovskites, highlighting the relevance of the picolinimidamide scaffold in this field. tcichemicals.com The presence of the amidinium group in this compound suggests its potential as a cation in perovskite structures. The chloride and additional hydrochloride ions could also be incorporated into the halide 'X' site of the perovskite lattice. The specific properties of the 3-chloro-substituted picolinimidamide cation would influence the bandgap and stability of the resulting perovskite material, which are critical parameters for solar cell efficiency. youtube.com Additives are often used to improve the quality of perovskite films, and various amine-containing compounds have been shown to be effective. nih.govmdpi.com

| Potential Optoelectronic Application | Relevant Functional Group | Potential Role of this compound | Supporting Evidence |

| Organic Light-Emitting Diodes (OLEDs) | Picolinimidamide, Chloro-pyridine | Ligand in emissive metal complexes, tuning electronic properties. | Pyridine derivatives used in Ir(III) complexes for OLEDs. rsc.org |

| Perovskite Solar Cells | Picolinimidamide, Hydrochloride | Organic cation ('A' site) in perovskite structure, halide source. | Picolinimidamide hydroiodide listed as a perovskite precursor. tcichemicals.com |

Development of Sensors and Biosensors Utilizing Picolinimidamide Chemistry

The development of chemical sensors and biosensors is a rapidly growing field, with a constant demand for new recognition elements and transducer materials. The molecular structure of this compound offers several features that could be exploited in sensor design.

The picolinimidamide group contains multiple nitrogen atoms with lone pairs of electrons, making it a potential binding site for metal ions and other analytes. This property could be harnessed to create chemosensors where the binding of a target analyte to the picolinimidamide moiety would result in a detectable signal, such as a change in fluorescence or a shift in an electrochemical potential.

For biosensing applications, the picolinimidamide structure could be functionalized to attach to biomolecules like enzymes or antibodies. nih.govnih.gov These functionalized molecules could then be immobilized on electrode surfaces to create biosensors. The interaction of the target analyte with the immobilized biomolecule would generate a signal that is transduced by the electrode. The conductivity and surface area of the electrode are crucial for sensitivity, and various materials, including carbon nanotubes and nanoparticles, are used to modify electrodes for this purpose. mdpi.com The picolinimidamide derivative could either be part of a composite material used to coat the electrode or be directly attached to the electrode surface. nih.gov The amidine group is known to be a stimulus-responsive building block, which could be leveraged in sensor design. nih.gov

| Sensor Type | Potential Role of Picolinimidamide Moiety | Key Structural Features | Relevant Research Areas |

| Chemical Sensor | Analyte binding site | Nitrogen atoms with lone pairs | Chemosensors for metal ions |

| Biosensor | Linker for biomolecule immobilization | Amidine group for functionalization | Functionalized electrodes, antifouling coatings nih.govmdpi.com |

Supramolecular Chemistry and Self-Assembly Processes Involving Picolinimidamide Salts

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, ordered structures. nih.gov this compound possesses several functional groups that can participate in such interactions, making it a promising building block for supramolecular architectures.

The primary interactions expected to drive the self-assembly of this compound are hydrogen bonding and halogen bonding. The amidinium hydrochloride salt provides strong hydrogen bond donors (N-H) and a hydrogen bond acceptor (Cl-), which can lead to the formation of extended networks. mdpi.com

Furthermore, the chlorine atom at the 3-position of the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the chloride anion. nih.govmdpi.com Halogen bonding has been shown to be a powerful tool in directing the self-assembly of pyridine derivatives into complex structures like helices and macrocycles. researchgate.net The interplay between hydrogen bonding from the amidinium salt and halogen bonding from the chloro-substituent could lead to the formation of unique and complex supramolecular frameworks. The pyridine ring itself can also participate in π-π stacking interactions, further stabilizing the assembled structures. researchgate.net Studies on related N-(pyridine-2-carbonyl)pyridine-2-carboxamides have detailed the formation of layered and tubular structures through such non-covalent interactions. nih.govbohrium.comnih.gov

| Non-Covalent Interaction | Participating Functional Group | Resulting Supramolecular Motif | Supporting Evidence |

| Hydrogen Bonding | Amidinium hydrochloride | Extended networks, chains, layers | Hydrogen bonding in pyridine- and pyrazole-based compounds. mdpi.com |

| Halogen Bonding | 3-Chloro substituent | Directed assembly, helices, macrocycles | Halogen-bond-mediated assembly of iodoethynyl)pyridine derivatives. nih.gov |

| π-π Stacking | Pyridine ring | Stabilization of assembled structures | π-π interactions in pyrazine-2,5-dicarboxamides. researchgate.net |

Applications in Polymer Chemistry for Functional Material Development

Functional polymers, which possess specific chemical or physical properties due to the incorporation of functional monomers, are at the forefront of materials science. The this compound molecule presents opportunities for the development of such polymers.

The amidine group is a known functional moiety in polymer chemistry. Polymers containing amidine groups have been synthesized and investigated for applications such as CO2 capture, where the amidine can reversibly bind with carbon dioxide. researchgate.netacs.orgdigitellinc.com The picolinimidamide unit could be incorporated into a polymer backbone or as a pendant group. This could be achieved through the polymerization of a vinyl-functionalized picolinimidamide monomer or by post-polymerization modification of a reactive polymer with a suitable picolinimidamide derivative.

The resulting polymers would possess the inherent properties of the picolinimidamide group, such as its ability to coordinate with metal ions or participate in hydrogen bonding. This could lead to the creation of functional materials for applications in catalysis, separation, or as stimuli-responsive materials. The presence of the chloro-substituent would also influence the properties of the polymer, such as its solubility and thermal stability. While direct polymerization of this compound has not been extensively reported, the synthesis of polymers from related amide and imide compounds is well-established. Furthermore, the polymerization of aniline (B41778) derivatives to create polymers with unique electronic and optical properties has been demonstrated, suggesting that polymers incorporating the picolinimidamide structure could also exhibit interesting optoelectronic characteristics. nih.gov

| Polymer Type | Role of Picolinimidamide Moiety | Potential Applications | Relevant Polymer Classes |

| Functional Polymer | Monomer or pendant group | CO2 capture, catalysis, separation | Amidine-containing polymers, Polyamides researchgate.net |

| Conductive/Optoelectronic Polymer | Component of the polymer backbone | Electronic devices, sensors | Polymers from aniline derivatives nih.gov |

Applications in Biological and Medicinal Chemistry Research

Scaffold Design for Novel Pharmaceutical Agents

The inherent properties of the 3-Chloropicolinimidamide hydrochloride structure make it an attractive template for designing new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The development of new antimicrobial and anticancer agents is a critical area of pharmaceutical research. While direct studies on this compound are not extensively documented in this context, related heterocyclic structures are widely investigated. For instance, the modification of known antibiotics like chloramphenicol (B1208) with various chemical moieties has been an approach to overcome drug resistance. nih.gov Similarly, hybrid molecules incorporating quinoline (B57606) and benzimidazole (B57391) scaffolds have shown promise, possessing a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov The strategy of using a core scaffold like this compound and adding different functional groups is a common method for generating libraries of new compounds for screening against cancer cell lines and microbial pathogens. nih.govnih.gov Research into chloramphenicol-polyamine conjugates, for example, has yielded compounds with dual antibacterial and anticancer properties. nih.gov

The fight against parasitic diseases and tuberculosis requires a continuous pipeline of new drugs due to rising resistance. The 3-chloropicolinate scaffold, the core of this compound, has been explicitly used to develop new agents against Mycobacterium tuberculosis, the bacterium that causes TB.

In one study, a series of derivatives were synthesized by coupling a methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate core with various moieties to create novel chloropicolinate amides and urea (B33335) derivatives. These compounds were designed to mimic isonicotinamide, a key component of the first-line anti-TB drug isoniazid, while the chloropicolinate part aims to reduce unwanted bacterial growth without harming the human immune system. Several of these synthesized compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentration (MIC) values comparable to or better than existing drugs.

| Compound | Description | Anti-TB Activity (MIC) | Cytotoxicity |

| Compound 16 | A chloropicolinate derivative with an electronegative substitute on the phenyl ring. | Potent activity reported. | Low cytotoxicity to human cells. |

| Compound 19 | A chloropicolinate derivative with an electronegative substitute on the phenyl ring. | Potent activity reported. | Low cytotoxicity to human cells. |